molecular formula C10H13BrO2 B3015927 4-Bromo-1,2-diethoxybenzene CAS No. 53207-08-2

4-Bromo-1,2-diethoxybenzene

Cat. No. B3015927
Key on ui cas rn: 53207-08-2
M. Wt: 245.116
InChI Key: HOUKULZGZUNDGI-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

To a mixture of 4-bromocathechol (8.43 g) and potassium carbonate (15.4 g) in DMF (80 ml) was added at room temperature ethyl iodide (7.5 ml), and the mixture was stirred for 15 hours. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with water and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure, and the residue purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give yellow oil of 4-bromo-1,2-diethoxybenzene (10.06 g).
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](O)[C:5](=[CH:7][CH:8]=1)[OH:6].[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17].O.[CH3:20]N(C=O)C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:16][CH3:17])=[C:7]([O:13][CH2:10][CH3:20])[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
BrC=1C=C(C(O)=CC1)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified with silica gel column chromatography (ethyl acetate/hexane=1:4)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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